2,8-Dichloro-1-octene
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Overview
Description
2,8-Dichloro-1-octene is a chemical compound with the molecular formula C8H14Cl2 . It has a molecular weight of 181.10 g/mol . The IUPAC name for this compound is 2,8-dichlorooct-1-ene .
Molecular Structure Analysis
The molecular structure of this compound consists of an eight-carbon chain with chlorine atoms attached to the second and eighth carbon atoms . The compound has a double bond between the first and second carbon atoms .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 181.10 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 180.0472558 g/mol .Scientific Research Applications
Hydroboration and Isomerization Studies
The study of 2,8-Dichloro-1-octene and its isomers has led to insights in the field of organic chemistry, particularly in understanding hydroboration reactions and isomerization processes. For instance, hydroboration of 1-octene, a closely related compound, has shown unique regioselectivity when catalyzed by transition metals like rhodium, leading to various alcohol products. Such studies are crucial in fine-tuning synthetic routes for complex organic molecules (Morrill et al., 2002).
Catalytic Performance in Aromatization
Research has also delved into the catalytic performance of compounds like 1-octene in dehydrogenative aromatization. Discoveries in this area suggest that certain catalysts can significantly enhance the conversion of such compounds to aromatic products, showcasing potential in industrial applications like fuel production and in the chemical industry for creating value-added products from simple alkenes (Wei et al., 2021).
Molecular and Supramolecular Structure Analysis
The synthesis and analysis of molecules structurally related to this compound, like 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, contribute significantly to the field of crystallography and materials science. Studying these compounds provides valuable information about molecular conformations and the impact of substituents on molecular packing and intermolecular interactions, which are fundamental in material design and pharmaceuticals (Gubaidullin et al., 2003).
Competition Studies in Coordination Chemistry
Investigations into how alkenes and other molecules like carbon monoxide compete in coordination complexes provide deep insights into reaction mechanisms and the stability of such complexes. These findings are not only academically intriguing but also pave the way for designing catalysts and reaction systems for industrial applications (Dell'amico et al., 2005).
Synthesis and Polymer Research
Understanding the synthesis and properties of molecules related to this compound, like octithiophene, is vital in polymer science and materials engineering. These studies contribute to the development of new materials with tailored properties for electronics, solar cells, and other advanced applications (Nishinaga et al., 2010).
Mechanism of Action
Target of Action
It’s known that similar compounds participate in reactions such as hydrosilylation and cycloaddition . These reactions involve the addition of silicon hydrides or other molecules across C–C multiple bonds, forming various organosilicon compounds .
Mode of Action
The mode of action of 2,8-Dichloro-1-octene is likely through its participation in chemical reactions like hydrosilylation and cycloaddition . In hydrosilylation, the compound might interact with silicon hydrides across its C–C multiple bonds, leading to the formation of various organosilicon compounds . In cycloaddition, the compound could add across double or triple bonds to form cyclic structures .
Biochemical Pathways
The compound’s potential involvement in hydrosilylation and cycloaddition reactions suggests it could influence the synthesis of various organosilicon compounds and cyclic structures .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. For instance, in hydrosilylation, the compound could contribute to the formation of various organosilicon compounds . In cycloaddition, it could help form cyclic structures .
Properties
IUPAC Name |
2,8-dichlorooct-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2/c1-8(10)6-4-2-3-5-7-9/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNACSJJNIPRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641082 |
Source
|
Record name | 2,8-Dichlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-13-6 |
Source
|
Record name | 1-Octene, 2,8-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485320-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Dichlorooct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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